
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is an organic compound characterized by its unique structure, which includes both an amide and a nitrous group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide typically involves the reaction of 2-methylpropylamine with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
2-Methylpropylamine+2-Oxopropyl chloride→N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrous amides on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, particularly in the design of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Mecanismo De Acción
The mechanism by which N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrous group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methylpropyl)-N-(2-oxopropyl)amine: Lacks the nitrous group, resulting in different reactivity and applications.
N-(2-Methylpropyl)-N-(2-oxopropyl)nitro amide: Contains a nitro group instead of a nitrous group, leading to distinct chemical behavior.
Uniqueness
This detailed overview provides a comprehensive understanding of N-(2-Methylpropyl)-N-(2-oxopropyl)nitrous amide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
116203-81-7 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)4-9(8-11)5-7(3)10/h6H,4-5H2,1-3H3 |
Clave InChI |
YZQXKYIKDREYKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


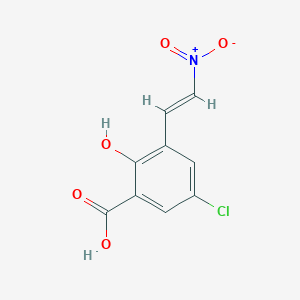

![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
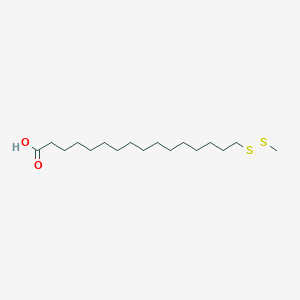
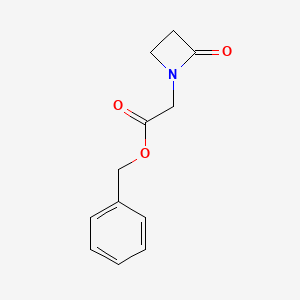

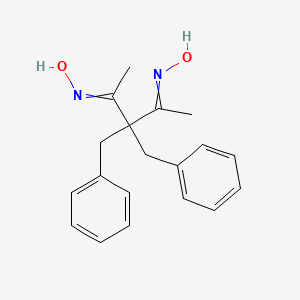
![[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14310542.png)

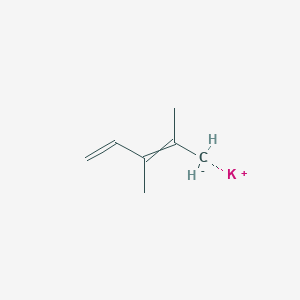
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
